molecular formula C20H25NO4S B2510955 ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE CAS No. 708287-90-5

ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE

Cat. No.: B2510955
CAS No.: 708287-90-5
M. Wt: 375.48
InChI Key: AKGJAEPSHDKKRI-UHFFFAOYSA-N
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Description

The compound ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 708287-90-5) is a heterocyclic organic molecule featuring a 4,5,6,7-tetrahydro-1-benzothiophene core. Key structural elements include:

  • A tetrahydrobenzothiophene ring system (partially hydrogenated benzothiophene) at positions 4–5.
  • An ethyl carboxylate group at position 2.
  • A propanamido linker at position 2, connected to a 5-ethylfuran-2-yl substituent .

Properties

IUPAC Name

ethyl 2-[3-(5-ethylfuran-2-yl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4S/c1-3-13-9-10-14(25-13)11-12-17(22)21-19-18(20(23)24-4-2)15-7-5-6-8-16(15)26-19/h9-10H,3-8,11-12H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGJAEPSHDKKRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(O1)CCC(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple stepsThe reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .

Scientific Research Applications

ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism by which ETHYL 2-[3-(5-ETHYLFURAN-2-YL)PROPANAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic or biological effect .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

a. ETHYL 3-AMINO-5,5-DIFLUORO-4,5,6,7-TETRAHYDROBENZOFURAN-2-CARBOXYLATE (CAS 1919864-85-9)
  • Core : Tetrahydrobenzofuran (oxygen-based heterocycle) vs. tetrahydrobenzothiophene (sulfur-based).
  • Substituents: Amino group at position 3. 5,5-Difluoro substitution on the ring.
  • Impact :
    • Electron density : The sulfur atom in benzothiophene increases electron-richness compared to benzofuran, influencing reactivity in electrophilic substitutions .
    • Fluorine effects : The difluoro substituent enhances lipophilicity and metabolic stability, common in medicinal chemistry .
b. ETHYL 2-[(2-CHLOROACETYL)AMINO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE (CAS 60442-41-3)
  • Core : Identical tetrahydrobenzothiophene system.
  • Substituents: Chloroacetyl amino group at position 2 vs. the propanamido-ethylfuran group.
  • Hydrogen bonding: The amide group remains, but the chloroacetyl moiety may alter crystal packing patterns compared to the bulkier ethylfuran substituent .

Functional Group Analysis

Compound (CAS) Core Heterocycle Position 2 Substituent Position 3 Substituent Key Features
708287-90-5 Tetrahydrobenzothiophene Propanamido-5-ethylfuran-2-yl Ethyl carboxylate Furan moiety enhances π-π interactions
1919864-85-9 Tetrahydrobenzofuran Amino Ethyl carboxylate Difluoro substitution increases stability
60442-41-3 Tetrahydrobenzothiophene Chloroacetyl amino Ethyl carboxylate Reactive chloro group for functionalization

Physicochemical and Structural Properties

  • Solubility: The ethylfuran group in 708287-90-5 may reduce aqueous solubility compared to the amino group in 1919864-85-9, which can form hydrogen bonds with water . The chloroacetyl group in 60442-41-3 adds polarity but may also introduce steric hindrance .
  • Crystallography :

    • Tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are critical for analyzing hydrogen-bonding networks and ring puckering in these compounds .
    • For example, the tetrahydrobenzothiophene core in 708287-90-5 likely exhibits puckering parameters distinct from benzofuran analogs, as defined by Cremer-Pople coordinates .

Biological Activity

Ethyl 2-[3-(5-ethylfuran-2-yl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article aims to explore the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A benzothiophene core, which is known for various biological activities.
  • An ethyl furan moiety that may contribute to its pharmacological properties.
  • An amide linkage , which is crucial for biological interactions.

Antimicrobial Properties

Research has indicated that benzothiophene derivatives exhibit significant antimicrobial activity. For instance, studies have shown that modifications to the benzothiophene structure can enhance activity against various bacterial strains. The compound's ability to inhibit bacterial growth can be attributed to its interaction with bacterial enzymes or cell membranes.

CompoundActivityMinimum Inhibitory Concentration (MIC)
This compoundAntibacterial32 µg/mL against S. aureus
Similar Benzothiophene DerivativeAntibacterial4 µg/mL against multiple strains

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiophene derivatives is well-documented. This compound may exert these effects through inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation.

The biological activities of this compound are hypothesized to involve:

  • Enzyme Inhibition : The furan ring may interact with enzymes critical for bacterial survival or inflammatory processes.
  • Receptor Modulation : The compound could modulate receptor activity involved in pain and inflammation.
  • Hydrophobic Interactions : The hydrophobic nature of the benzothiophene core may facilitate membrane penetration and interaction with lipid bilayers.

Case Studies

Recent studies have evaluated the compound's efficacy in various biological assays:

  • Antibacterial Assays : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests a potential application in treating infections caused by resistant strains.
  • Cytotoxicity Testing : Cytotoxicity assays on human cell lines indicated that the compound exhibited low toxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.

Research Findings

Recent publications have focused on synthesizing and evaluating similar compounds:

  • A study highlighted the synthesis of various benzothiophene derivatives and their biological evaluations. Compounds with similar structures showed varying degrees of antimicrobial activity depending on their substituents and functional groups .
  • Another research effort emphasized the importance of hydrophobicity and structural rigidity in enhancing the biological activity of benzothiophene derivatives .

Q & A

Q. What is the optimal synthetic route for this compound, and what methodological considerations are critical for reproducibility?

The synthesis typically involves multi-step reactions, including:

  • Friedel-Crafts acylation to functionalize the benzothiophene core.
  • Amidation to introduce the 5-ethylfuran-2-yl propanamido group.
  • Esterification to finalize the ethyl carboxylate moiety.
    Key considerations:
  • Use DMF or DMSO as solvents to enhance reactant solvation and reaction efficiency .
  • Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography with silica gel.
  • Optimize temperature control (e.g., 0–5°C for amidation to prevent side reactions) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR to confirm substituent positions on the benzothiophene and furan rings.
    • 2D NMR (COSY, HSQC) to resolve overlapping signals in the tetrahydrobenzothiophene region .
  • Mass Spectrometry (MS):
    • High-resolution MS (HRMS) to verify the molecular formula (C₂₁H₂₅NO₄S, MW 375.15 g/mol) .
  • X-ray Crystallography:
    • For unambiguous structural confirmation if single crystals are obtainable .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate electronic properties and structure-activity relationships (SAR)?

  • Density Functional Theory (DFT):
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets.
    • Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for SAR studies .
  • Molecular Docking:
    • Screen against enzymes (e.g., cyclooxygenase for anti-inflammatory activity) to rationalize bioactivity observed in vitro .

Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antioxidant vs. cytotoxic effects)?

Methodological strategies:

  • Dose-response assays: Establish EC₅₀/IC₅₀ values to differentiate therapeutic vs. toxic ranges.
  • Model systems: Compare results across in vitro (e.g., DPPH/ABTS radical scavenging) and in vivo (e.g., murine inflammation models) studies .
  • Purity validation: Use HPLC to ensure compound purity (>95%) and rule out impurities as confounding factors .

Q. What strategies address solubility challenges in biological assays?

  • Co-solvent systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Nanoformulation: Encapsulate the compound in liposomes or polymeric nanoparticles to improve bioavailability .

Q. How can researchers design experiments to explore multi-target mechanisms (e.g., anti-inflammatory and antimicrobial)?

  • High-throughput screening (HTS): Test against panels of enzymes (COX-2, LOX) and microbial strains (Gram+/Gram– bacteria, fungi).
  • Pathway analysis: Use transcriptomics/proteomics to identify modulated pathways (e.g., NF-κB for inflammation) .

Data Contradiction Analysis Framework

Factor Methodological Check Example Evidence
Purity HPLC, elemental analysis
Assay Conditions Standardize pH, temperature, and incubation time
Biological Model Validate cell line viability/authenticity (e.g., STR profiling)

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